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Bicyclo[2.2.2]octan-1-amine

Cat. No.: B072785
CAS No.: 1193-42-6
M. Wt: 125.21 g/mol
InChI Key: VCLQDVVELGHZMQ-UHFFFAOYSA-N
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Description

Significance of Bridged-Ring Systems in Organic Chemistry

Bridged-ring systems, a class of organic compounds containing a ring structure with a bridge of atoms connecting two or more rings, are of significant interest in organic chemistry. ontosight.ai These structures are found in numerous natural products with notable biological activity. acs.orgnih.govresearchgate.net The construction of these complex three-dimensional frameworks has been a long-standing challenge, driving the development of innovative synthetic methodologies. acs.orgnih.govresearchgate.net The inherent strain and defined spatial arrangement of functional groups within bridged systems influence their reactivity and physical properties in predictable ways.

Conformational Rigidity and Stereochemical Attributes of Bicyclo[2.2.2]octane Scaffolds

The bicyclo[2.2.2]octane framework is a prominent example of a bridged-ring system, known for its exceptional conformational rigidity. This rigidity stems from the three fused rings, which lock the structure into a fixed boat-shaped conformation and prevent rotation around the bridgehead bonds. This structural constraint is crucial as it minimizes conformational flexibility, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. nih.govvulcanchem.com

The stereochemistry of bicyclo[2.2.2]octane derivatives is well-defined due to the rigid framework. Substituents are held in specific spatial orientations, which can lead to predictable stereochemical outcomes in chemical reactions. For instance, the rigid structure creates distinct faces for reagent approach, enabling stereoselective transformations. While the parent bicyclo[2.2.2]octane is achiral due to its symmetry, the introduction of substituents can lead to chiral molecules with specific enantiomeric forms.

Role as a Versatile Molecular Platform in Advanced Chemical Science

The unique combination of a rigid scaffold and the presence of a reactive amine group makes bicyclo[2.2.2]octan-1-amine a versatile molecular platform in various areas of chemical science. nih.gov It serves as a valuable building block in the synthesis of complex organic molecules and polymers. The amine functionality can undergo a range of chemical transformations, including oxidation, reduction, and substitution reactions, to create diverse derivatives.

In medicinal chemistry, the bicyclo[2.2.2]octane scaffold is utilized as a bioisostere for phenyl rings, offering improved physicochemical properties such as increased metabolic stability and reduced lipophilicity while maintaining biological activity. nih.gov Derivatives of this compound have been explored for their potential as antiviral agents and modulators of biological receptors. ontosight.aigoogle.com The rigid framework is also ideal for constructing foldamers, which are artificial oligomers that mimic the structures of biological macromolecules. vulcanchem.com Furthermore, chiral derivatives have shown promise as organocatalysts in asymmetric synthesis. acs.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₅N nih.gov
Molecular Weight125.21 g/mol
CAS Number1193-42-6
AppearanceCrystalline solid solubilityofthings.com
StructureRigid, cage-like amine with a bicyclic framework

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B072785 Bicyclo[2.2.2]octan-1-amine CAS No. 1193-42-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQDVVELGHZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338616
Record name Bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-42-6
Record name Bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Bicyclo[2.2.2]octan-1-amine Synthesis

For large-scale and industrial production, the catalytic hydrogenation of bicyclo[2.2.2]octane-1-carbonitrile is a preferred method due to its high yield and cost-effectiveness. This approach involves the reduction of a nitrile group at the bridgehead position to a primary amine. High pressures and temperatures are typically required to achieve efficient conversion.

The process generally employs robust metal catalysts such as Raney Nickel or cobalt. The reaction is carried out in a suitable solvent under a high-pressure hydrogen atmosphere. This method, while highly efficient for producing racemic or achiral this compound, does not offer stereocontrol. However, its scalability makes it ideal for applications where large quantities of the compound are needed without the requirement for enantiopurity.

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitrile Precursors

Parameter Conditions Efficiency
Catalyst 5% Raney Nickel High
Pressure ~50 bar H₂ >98% Conversion
Temperature ~120 °C -

| Duration | 12 hours | - |

Reductive amination provides a direct, one-pot method for synthesizing this compound from bicyclo[2.2.2]octanone. This reaction combines the ketone with an ammonia (B1221849) source and a reducing agent, bypassing the need to isolate intermediate imines. A common reagent combination is ammonium (B1175870) acetate (B1210297) as the ammonia source and sodium cyanoborohydride as the selective reducing agent.

The reaction proceeds through the in-situ formation of an imine or enamine intermediate from the ketone and ammonia, which is then immediately reduced to the corresponding amine. While this method is efficient and reduces waste by combining steps, it can be challenged by the steric hindrance of the bicyclic framework, which may affect yields.

Table 2: Reagents for Reductive Amination of Bicyclo[2.2.2]octanone

Reagent Role Typical Yield Purity
Bicyclo[2.2.2]octanone Starting Material 88% 95%
Ammonium Acetate Ammonia Source
Sodium Cyanoborohydride Reducing Agent

| Methanol | Solvent | | |

A classic and reliable route to this compound involves the reduction of bicyclo[2.2.2]octanone oxime. This two-step process begins with the formation of the oxime by reacting bicyclo[2.2.2]octanone with hydroxylamine (B1172632) hydrochloride, typically under reflux in ethanol (B145695).

The subsequent reduction of the isolated oxime yields the target primary amine. This reduction can be accomplished through various methods, with catalytic hydrogenation being one of the most effective. Using a palladium-on-carbon (Pd/C) catalyst in an ethanol solvent under a hydrogen atmosphere can achieve near-quantitative yields. The final product is often isolated as its hydrochloride salt for improved stability and handling.

Table 3: Two-Step Oxime Reduction Pathway

Step Reagents/Conditions Yield Purity
Oxime Formation NH₂OH·HCl, EtOH, reflux, 6 h 92% >95%
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), EtOH, 24 h 95% 98%

| Salt Formation | HCl (conc.), Et₂O, 0°C, 1 h | 89% | 99% |

For applications in pharmaceuticals and chiral materials, the synthesis of enantiomerically pure this compound is crucial. This requires sophisticated asymmetric synthetic strategies to control the stereochemistry of the bicyclic core.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the bicyclo[2.2.2]octane skeleton with high stereocontrol. rsc.org Asymmetric variations of this reaction allow for the enantioselective synthesis of bicyclic precursors that can be further elaborated to the target chiral amine. rsc.org

Organocatalysis has emerged as a key technology in this area. For instance, chiral secondary amine catalysts, such as diphenylprolinol silyl (B83357) ethers, can mediate domino Michael/Michael reactions between α,β-unsaturated aldehydes and cyclohexenone derivatives to form bicyclo[2.2.2]octane structures with excellent diastereo- and enantioselectivity. researchgate.netresearchgate.net These reactions can install a functional group, such as a carboxylate, at the bridgehead position, which serves as a handle for conversion to the amine. researchgate.netrsc.org Other approaches utilize chiral ligands with metal catalysts or chiral auxiliaries on the diene or dienophile to induce facial selectivity during the cycloaddition. nih.govsemanticscholar.orgacs.org The resulting chiral bicyclic adducts, often containing ester or nitrile functionalities, are then converted to the bridgehead amine.

Introducing an amine group directly at the sterically hindered bridgehead position of a pre-formed chiral bicyclo[2.2.2]octane scaffold requires specific chemical transformations. Rearrangement reactions, such as the Curtius and Hofmann rearrangements, are particularly well-suited for this purpose. nih.govtcichemicals.com

Both reactions provide a pathway to convert a bridgehead carboxylic acid derivative into a primary amine with one less carbon atom.

Curtius Rearrangement : This reaction involves the thermal decomposition of a bridgehead acyl azide, generated from a carboxylic acid, into an isocyanate. organic-chemistry.org The isocyanate can then be hydrolyzed with water to yield the primary amine via an unstable carbamic acid intermediate, which decarboxylates spontaneously. nih.govorganic-chemistry.org This method has been successfully applied in the synthesis of complex natural products containing the bicyclo[2.2.2]octane core. researchgate.netnih.gov The development of one-pot procedures and the use in continuous flow systems have made this a scalable and safe option. researchgate.net

Hofmann Rearrangement : In this reaction, a primary amide at the bridgehead position is treated with bromine and a strong base. tcichemicals.comyoutube.com This generates an isocyanate intermediate, similar to the Curtius rearrangement, which is then hydrolyzed to the primary amine. tcichemicals.comyoutube.com The use of milder reagents like [I,I-bis(trifluoroacetoxy)iodo]benzene can also facilitate this transformation under less harsh conditions. acs.org

These rearrangement strategies are invaluable for accessing chiral bridgehead amines, as they can be applied to chiral carboxylic acids obtained from asymmetric cycloaddition reactions, thereby preserving the enantiopurity of the molecule.

Stereoselective and Enantioselective Synthetic Routes

Organocatalytic Approaches in Asymmetric Synthesis

The asymmetric synthesis of bicyclo[2.2.2]octane scaffolds, which are prevalent in numerous natural products and biologically active molecules, has been a significant area of research. Organocatalysis has emerged as a powerful tool in this field, offering metal-free conditions and high stereocontrol. An organocatalyzed approach has been developed for the synthesis of enantioenriched bicyclo[2.2.2]octanes. acs.org This methodology has been successfully applied to explore a series of aliphatic imines, which lead to the formation of bicyclo[2.2.2]octanes through a novel mechanistic pathway, achieving high levels of enantioselectivity and diastereoselectivity with a preference for the endo product. acs.org

Furthermore, a tandem reaction has been developed that provides rapid access to a variety of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with outstanding enantioselectivities under mild, metal-free, and operationally simple conditions. researchgate.net An open transition state is believed to be operative in this highly enantioselective process, which is mediated by an organic base. researchgate.net Diphenylprolinol silyl ether has been utilized as a mediator in the domino Michael/Michael reaction of α,β-unsaturated aldehydes and cyclohex-2-en-1-ones that bear an electron-withdrawing group at the 3-position. researchgate.net This reaction has successfully produced bicyclo[2.2.2]octane derivatives that possess a quaternary bridgehead carbon with excellent diastereoselectivity and in nearly optically pure form. researchgate.net

Another notable advancement is the aminocatalytic synthesis of highly enantiomerically enriched uracil (B121893) derivatives that feature a bicyclo[2.2.2]octane scaffold. bohrium.com This strategy employs 1,3,6-trimethyl-5-formyluracil and α,β-unsaturated aldehydes as starting materials and is realized through various aminocatalytic activation strategies that operate in a synergistic manner. bohrium.com The reaction cascade is described as doubly cycloadditive, as it consists of two consecutive Diels-Alder cycloadditions, allowing for the facile construction of the bicyclo[2.2.2]octane framework. bohrium.com

Catalyst/MediatorReactantsProductStereoselectivityReference
p-Dodecylphenylsulfonamide-modified prolineAliphatic iminesBicyclo[2.2.2]octanesHigh enantioselectivity and diastereoselectivity (endo product favored) acs.org
Organic baseα,β-Unsaturated aldehyde and cyclohex-2-en-1-oneBicyclo[2.2.2]octane-1-carboxylatesExcellent enantioselectivities researchgate.net
Diphenylprolinol silyl etherα,β-Unsaturated aldehyde and cyclohex-2-en-1-one with an electron-withdrawing groupBicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbonExcellent diastereoselectivity researchgate.net
2-Diphenylmethylpyrrolidine1,3,6-Trimethyl-5-formyluracil and α,β-unsaturated aldehydesUracil derivatives with a bicyclo[2.2.2]octane scaffoldSingle diastereoisomers with excellent enantioselectivity bohrium.com

Complex Polycyclic Structure Formation

A straightforward and effective method has been developed for the synthesis of propellane derivatives that incorporate a bicyclo[2.2.2]octene unit. nih.govresearchgate.netnih.gov This strategy sequentially utilizes the Diels-Alder reaction, C-allylation, and ring-closing metathesis (RCM) as the key steps. nih.govresearchgate.netnih.gov The resulting propellanes are structurally analogous to 11β-hydroxysteroid dehydrogenase type-I (HSD1) inhibitors. nih.govresearchgate.netnih.gov This approach has also been extended to an endo-tricyclo[4.2.2.02,5]decene derivative, which is a valuable monomer for polymer synthesis, as well as to the synthesis of basketene and anthracene-based propellanes. nih.govresearchgate.netnih.gov

The synthesis commences with the Diels-Alder reaction of cyclooctatetraene (B1213319) and maleic anhydride (B1165640) to form the initial adduct. nih.gov This adduct is then converted to an imide, which undergoes C-allylation followed by ring-closing metathesis to yield the propellane structure. nih.gov It has been observed that the double bond within the bicyclo[2.2.2]octene system is inert to metathesis, while the allylic groups readily undergo RCM. nih.govresearchgate.net

A powerful strategy for the construction of the bicyclo[2.2.2]octane ring system involves a cascade reaction of oxidative dearomatization followed by an intramolecular Diels-Alder (IMDA) cycloaddition. rsc.orgrsc.orgresearchgate.net This method has been elegantly applied to the formation of highly functionalized bicyclo[2.2.2]octane ring systems, which are key intermediates in the total synthesis of complex natural products. researchgate.netnih.gov For instance, this cascade has been a distinctive feature in the formal synthesis of (±)-atisine and the first total synthesis of (±)-isoazitine. rsc.orgrsc.org

The process typically involves the oxidation of a phenol (B47542) to an ortho-benzoquinone, which then undergoes a spontaneous intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core. mdpi.com This strategy has been utilized in the synthesis of the tricyclo[5.2.1.01,5]decane skeleton, a key feature of illisimonin A. mdpi.com The oxidative dearomatization can be achieved using reagents such as o-iodoxybenzoic acid (IBX). mdpi.com

ReactionKey IntermediatesTarget Molecules/SkeletonsReference
Diels-Alder, C-allylation, RCMBicyclo[2.2.2]octene derivativesPropellanes, 11β-HSD1 inhibitor analogues nih.govresearchgate.netnih.gov
Oxidative dearomatization/IMDAortho-Benzoquinones(±)-Atisine, (±)-Isoazitine, Illisimonin A skeleton rsc.orgrsc.orgresearchgate.netmdpi.com

Site-Selective Functionalization and Derivatization Techniques

The functionalization of the bicyclo[2.2.2]octane framework, particularly at the bridgehead positions, can be challenging due to the steric hindrance and the neopentyl nature of these sites. Bridgehead substituents of the bicyclo[2.2.2]octane system are known to be inert to nucleophilic substitution. google.com However, recent methodologies have enabled the introduction of various functional groups through carefully designed reaction pathways.

While direct nucleophilic substitution at the bridgehead carbon of this compound is not straightforward, derivatization often proceeds through modification of the amine functionality or by constructing the bicyclic system with the desired functional groups already in place. For instance, the amine can be acylated to form amides or alkylated.

In a related bicyclic system, 1-substituted 3-iodobicyclo[1.1.1]pentanes have been shown to undergo nucleophilic substitution with nitrogen bases and sodium methoxide, providing a route to functionalized bicyclo[1.1.1]pentanes. sci-hub.se This suggests that with appropriate leaving groups and reaction conditions, similar transformations may be achievable for bicyclo[2.2.2]octane systems.

Furthermore, a metal-free, three-component reaction has been developed that involves a bicyclic tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds via a ligand coupling reaction to form an ammonium salt, which can then react with a second nucleophile, leading to the ring-opening of the bicyclo[2.2.2]octane framework and the formation of uniquely functionalized N-heterocycles. rsc.orgrsc.org This method has been shown to be effective with a range of nitrogen, sulfur, oxygen, and carbon nucleophiles. rsc.orgrsc.org

The rigid and well-defined structure of the bicyclo[2.2.2]octane core makes it an excellent component for the construction of molecular rotors and polyrotors. Asymmetric rotators with a 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) core are particularly important for engineering crystalline arrays of functional molecular machines. beilstein-journals.orgnih.gov

An efficient strategy for the synthesis of these asymmetric rotors involves the use of 2-methyl-3-butyn-2-ol (B105114) as a protecting group for one of the terminal alkynes. beilstein-journals.orgnih.gov This carbinol protecting group is advantageous due to its polarity, which facilitates chromatographic separation, and its ability to support orthogonal functionalization. beilstein-journals.orgnih.gov It allows for a variety of functionalization sequences, including nucleophilic reactions on the terminal alkyne and Sonogashira coupling reactions, before being readily removed. beilstein-journals.org This methodology provides a general entry into asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators and has been demonstrated in the synthesis of unprecedented asymmetric rotors and polyrotors in good yields. beilstein-journals.orgnih.gov The ability to selectively functionalize the two ends of the BCO rotator is crucial for the systematic study of the chemistry and physics of these molecular machines. beilstein-journals.org

Metal-Free Site-Selective Functionalization Approaches

The development of metal-free, site-selective functionalization methods for saturated carbocycles like the bicyclo[2.2.2]octane system is a significant goal in modern synthetic chemistry. These approaches offer a more sustainable and environmentally benign alternative to traditional transition-metal-catalyzed reactions. rsc.org Research in this area has led to innovative strategies that leverage the inherent reactivity of substrates or employ non-metallic reagents to achieve high levels of selectivity.

One notable advancement involves the use of cyclic diaryl λ3-chloranes for ortho-selective ligand-coupling reactions. chemrxiv.orgrsc.org This methodology has been successfully applied to bicyclic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO), a compound structurally related to this compound. The superior nucleophilic reactivity of DABCO facilitates a ligand coupling reaction to generate an ammonium salt intermediate. chemrxiv.orgrsc.org This intermediate can then react with a second nucleophile, resulting in a formal three-component coupling product that involves the ring-opening of the bicyclo[2.2.2]octane framework. rsc.org This process allows for the construction of diverse C–S and C–N bonds under mild, metal-free conditions. chemrxiv.orgrsc.org

The reaction demonstrates high yields with a variety of nucleophiles, showcasing its versatility. For instance, the reaction of the λ3-chlorane with DABCO, followed by the introduction of a nucleophile, leads to uniquely functionalized products. rsc.org

EntryNucleophileProductYield (%)Reference
1NaN₃ (Sodium azide)Azide-functionalized ring-opened product84 rsc.org
2Potassium phthalimidePhthalimide-functionalized ring-opened productHigh rsc.org
3NH₄SCN (Ammonium thiocyanate)Thiocyanate-functionalized ring-opened productHigh rsc.org
4TsNa (Sodium p-toluenesulfinate)Sulfone-functionalized ring-opened productHigh rsc.org
5H₂O (Water)Hydroxy-functionalized ring-opened productHigh rsc.org
6PhCOOK (Potassium benzoate)Benzoate-functionalized ring-opened productHigh rsc.org
7Sodium salt of malononitrileMalononitrile-functionalized ring-opened product60 rsc.org

Another significant metal-free approach is photoredox catalysis, which utilizes visible light to mediate chemical transformations. kaust.edu.sa This technique is particularly effective for the functionalization of unactivated C–H bonds under mild conditions. dtu.dk In the context of amines, photoredox catalysts can facilitate the oxidation of tertiary amines to form key iminium ion intermediates. kaust.edu.sa These reactive intermediates can then be intercepted by various nucleophiles to create new carbon-carbon or carbon-heteroatom bonds adjacent to the nitrogen atom. kaust.edu.sa While many examples focus on α-functionalization of acyclic or less strained cyclic amines, the principles are applicable to rigid systems like this compound. The selectivity in these reactions is often governed by factors such as bond dissociation energy (BDE) and polarity. dtu.dk

Furthermore, the use of strong chemical oxidants provides another avenue for metal-free C–H functionalization. For example, potassium persulfate (K₂S₂O₈) has been employed for the site-selective cyanoalkylation of aniline (B41778) and 8-aminoquinoline (B160924) derivatives. rsc.org This method proceeds through the generation of an N-centered radical via a single electron oxidation process, which then enables C–C bond formation at a remote position through a radical–radical coupling mechanism. rsc.org This strategy highlights the potential for activating N–H or C–H bonds in amine-containing molecules without the need for a metal catalyst. rsc.org

Elucidation of Reaction Mechanisms and Reactivity Profiles

Oxidative Transformations of Bicyclo[2.2.2]octan-1-amine and its Derivatives

The bicyclo[2.2.2]octane core can undergo a variety of oxidative transformations, leading to valuable intermediates. The nature of the product is highly dependent on the substrate's functionalization and the specific oxidizing agents employed.

Formation of Bicyclo[2.2.2]octanone through Controlled Oxidation

This compound can be converted to its corresponding ketone, bicyclo[2.2.2]octanone, through controlled oxidation. This transformation is a key step in the functionalization of the bicyclic skeleton. Classical methods for this oxidation include the use of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide. These reagents effectively replace the bridgehead amino group with a carbonyl function, providing a versatile intermediate for further synthetic manipulations.

Oxidizing AgentConditionsProductYield
KMnO₄Acidic aqueous solutionBicyclo[2.2.2]octanone92%
RuO₄CH₃CN/H₂O, 0°C1,4-Diketone derivatives85–90%

Selective Oxidative Scission of Bicyclo[2.2.2]octenones

Recent research has focused on more complex oxidative transformations within this framework. A 2025 study detailed the selective oxidative scission of bicyclo[2.2.2]octenones, which are derivatives readily synthesized from masked o-benzoquinones (MOBs). researcher.lifeacs.orgresearchgate.netnih.gov This methodology allows for the cleavage of a C-C single bond at the α-dimethoxyketone position while preserving other functionalities, such as an olefin. acs.org By employing fragmentation of ketoximes or Schmidt-type reactions, this process cleaves the α-dimethoxy carbonyl groups to generate highly functionalized cyclohexene (B86901) frameworks. acs.orgresearchgate.netnih.gov This oxidative cleavage provides a powerful tool for untying the complex bicyclic system to access valuable linear dicarbonyl compounds and other polyfunctional intermediates for drug synthesis. acs.org Reagents such as Ruthenium tetroxide (RuO₄) have proven effective in achieving this transformation with high regioselectivity.

Reductive Processes and Pathways

The amine functionality of this compound and related derivatives facilitates several reductive pathways. The rigid bicyclic structure can be maintained or modified depending on the chosen reagents and conditions. A common transformation is the reduction of the amine group itself to the parent hydrocarbon, bicyclo[2.2.2]octane. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous conditions or through catalytic hydrogenation with catalysts such as Palladium-on-carbon (Pd/C) or platinum dioxide (PtO₂) in an ethanol (B145695) solvent, which can achieve efficiencies greater than 95%.

Conversely, a primary synthetic route to this compound involves the reduction of bicyclo[2.2.2]octanone oxime. This process typically involves two steps: the formation of the oxime from the ketone using hydroxylamine (B1172632) hydrochloride, followed by its reduction via catalytic hydrogenation (e.g., Pd/C in ethanol under H₂) which proceeds with near-quantitative yields.

SubstrateReducing Agent/CatalystConditionsProductYield (%)
This compoundLiAlH₄AnhydrousBicyclo[2.2.2]octane>95
This compoundPd/C or PtO₂Ethanol, H₂Bicyclo[2.2.2]octane>95
Bicyclo[2.2.2]octanone OximePd/CEthanol, H₂This compound~100

Rearrangement Reactions within Bicyclo[2.2.2]octane Frameworks

The constrained nature of the bicyclo[2.2.2]octane skeleton makes it an excellent platform for studying rearrangement reactions, where subtle electronic and steric factors can dictate the reaction outcome.

Beckmann Rearrangement and Fragmentation Studies

The Beckmann rearrangement, an acid-induced conversion of an oxime to an amide, has been studied extensively using bicyclo[2.2.2]octan-2-one oxime derivatives. acs.orgorganic-chemistry.orgmasterorganicchemistry.com In this system, the reaction often leads to a mixture of products arising from two competing pathways: the expected lactam formation (rearrangement) and a fragmentation pathway. researchgate.netacs.org Research has shown that the ratio of these products is highly sensitive to the substitution pattern on the bicyclic ring. acs.org

Substituents at the bridgehead (1-position) were found to influence the outcome through electronic effects. The ratio of lactam to fragmentation products decreases as the substituent becomes more electron-donating, following the sequence H > CH₃ > Phenyl. researchgate.netacs.org Conversely, methyl substituents elsewhere on the ring increase the proportion of the lactam product, an effect attributed to steric hindrance. acs.org For example, the rearrangement of the parent bicyclo[2.2.2]octan-2-one oxime yields 2-azabicyclo[3.2.2]nonan-3-one, the product of bridgehead migration. nih.gov

Substituent at 1-PositionEffect on ReactionPredominant Pathway
HHighest lactam/fragmentation ratioRearrangement (Lactam formation)
CH₃Intermediate lactam/fragmentation ratioMixed
PhenylLowest lactam/fragmentation ratioFragmentation

Ring Opening Reactions in Functionalization

While the bicyclo[2.2.2]octane framework is generally stable, specific reaction sequences can induce ring-opening, providing a pathway to novel, highly functionalized acyclic or alternative cyclic structures. One such strategy involves a two-step process where bicyclic tertiary amines, such as derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), first engage in a ligand-coupling reaction. rsc.org The resulting ammonium (B1175870) salt intermediate can then be subjected to a nucleophilic attack. This subsequent reaction effects the opening of the bicyclo[2.2.2]octane framework, allowing for the incorporation of a wide range of nitrogen, sulfur, oxygen, and carbon nucleophiles. rsc.org This integrated approach of ligand coupling followed by ring-opening serves as a powerful method for the selective functionalization of aromatic systems using the bicyclic amine as a reactive handle. rsc.org Another reported method involves a SmI₂-induced radical cascade that includes a cyclopropane-opening step to transform the bicyclic core into a decorated tetracyclic structure. researchgate.net

Applications in Medicinal Chemistry and Chemical Biology Research

Bicyclo[2.2.2]octan-1-amine as a Core Scaffold for Drug Design and Development

The bicyclo[2.2.2]octane framework is recognized for its exceptional conformational rigidity. nih.gov This rigidity is a desirable feature in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The bicyclo[2.2.2]octane moiety is often employed as a three-dimensional bioisostere for a para-substituted phenyl ring. frontiersin.org This substitution can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, which are critical for the development of effective drug candidates. frontiersin.orgarchbronconeumol.org The defined spatial arrangement of substituents on the bicyclo[2.2.2]octane scaffold allows for precise control over the orientation of pharmacophoric groups, facilitating optimal interactions with biological targets. nih.gov Many pharmaceuticals incorporating caged bicyclic systems, including the bicyclo[2.2.2]octane motif, have been found to exhibit activity in the central nervous system (CNS). nih.gov

Molecular Interactions with Biological Targets

The unique structural features of this compound derivatives allow them to interact with a variety of biological targets with high specificity.

Derivatives of the bicyclo[2.2.2]octane scaffold have been investigated as inhibitors of various enzymes. In the context of the COVID-19 pandemic, a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides were designed as non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease. google.comnih.gov This enzyme is crucial for viral replication, making it a key target for antiviral drug development. One of the most promising compounds from this series, compound 11a , demonstrated inhibition of the SARS-CoV-2 main protease in the micromolar range. google.comresearchgate.net

Inhibition of SARS-CoV-2 3CLpro by a Bicyclo[2.2.2]octene Derivative
CompoundTarget EnzymeIC50 (μM)
11aSARS-CoV-2 3CLpro102.2

Bicyclo[2.2.2]octane-containing compounds have been developed as potent and selective modulators of various receptors. For instance, (+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane has been shown to be a selective ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com This compound binds with high affinity to the α4β2 nAChR subtype and acts as a potent inhibitor of nAChRs in rat thalamic preparations. mdpi.com Furthermore, a novel and potent α7 nicotinic acetylcholine receptor partial agonist, (R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one, has been identified, demonstrating high binding affinity for the α7 receptor. nih.gov

In another example, a series of 8-bicyclo[2.2.2]octylxanthines were developed as adenosine A1 receptor antagonists. One derivative, BG9928, which is a propionic acid derivative, displayed high potency and selectivity for the human adenosine A1 receptor. Another compound, the (R)-isomer of 7,8-dihydro-8-ethyl-2-(4-bicyclo[2.2.2]octan-1-ol)-4-propyl-1H-imidazo[2,1-i]purin-5(4H)-one, also demonstrated potent and selective antagonism of the adenosine A1 receptor.

Binding Affinities of Bicyclo[2.2.2]octane Derivatives at Various Receptors
CompoundTarget ReceptorBinding Affinity (Ki or IC50)
(+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octaneα4β2 nAChR1.0 ± 0.3 nM (Ki)
(+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octaneThalamic nAChR154 ± 37 nM (IC50)
(R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-oneα7 nAChR3 nM (Ki)
BG9928Human Adenosine A1 Receptor7 nM (Ki)
(R)-7,8-dihydro-8-ethyl-2-(4-bicyclo[2.2.2]octan-1-ol)-4-propyl-1H-imidazo[2,1-i]purin-5(4H)-oneHuman Adenosine A1 Receptor22 nM (Ki)

The bicyclo[2.2.2]octane scaffold has been incorporated into molecules designed to modulate neurotransmitter systems. A series of 2-substituted-6-amino-5-phenylbicyclo[2.2.2]octanes have been synthesized and evaluated for their ability to inhibit the dopamine (DA) and serotonin (5-HT) transporters. One of these compounds, (1R/S,4R/S)-6R/S-(N,N-dimethylamino)-5R/S-phenylbicyclo[2.2.2]oct-2R/S-yl benzoate, was found to be a potent and selective inhibitor of the serotonin transporter. Another series of 2-(aminomethyl)-3-phenylbicyclo[2.2.2]alkane derivatives also showed high affinity for the cocaine binding site on the dopamine transporter.

Inhibitory Activity of a Bicyclo[2.2.2]octane Derivative at Neurotransmitter Transporters
CompoundTarget TransporterIC50 (nM)
(1R/S,4R/S)-6R/S-(N,N-dimethylamino)-5R/S-phenylbicyclo[2.2.2]oct-2R/S-yl benzoateSerotonin (5-HT) Transporter53
Dopamine (DA) Transporter358

Development of Bioactive Derivatives

This compound and its derivatives have a history in the discovery of antiviral agents, particularly against the influenza virus. Early research identified that bicyclo[2.2.2]octan-1-amines and bicyclo[2.2.2]octane-1-methylamines exhibited anti-influenza activity in mice infected with the influenza A/swine/S-15 strain. The antiviral activity of the unsaturated bicyclo[2.2.2]octene derivatives was found to be similar to their saturated counterparts. It was also noted that the presence of α-alkyl groups in the bicyclo[2.2.2]octane-1-methylamine series enhanced antiviral activity. More recent studies have identified bicyclo[2.2.2]octane-containing compounds as inhibitors of the influenza polymerase PB2 subunit. Two such compounds demonstrated potent activity against both H1N1 and H3N2 strains of influenza A virus.

Anti-influenza Activity of Bicyclo[2.2.2]octane Derivatives
CompoundInfluenza StrainIC50 (μM)
Compound I (PB2 Inhibitor)A/Puerto Rico/8/34 (H1N1)0.07
A/Hong Kong/8/68 (H3N2)0.04
Compound II (PB2 Inhibitor)A/Puerto Rico/8/34 (H1N1)0.09
A/Hong Kong/8/68 (H3N2)0.07

Anticancer Research

The bicyclo[2.2.2]octane scaffold has been incorporated into molecules designed for anticancer research. One strategy involves targeting vascular endothelial growth factor (VEGF) receptors, which play a crucial role in angiogenesis, a process essential for tumor growth. ccij-online.org A study evaluated a series of bicyclo derivatives for their potential to interact with and modulate VEGFR-1, VEGFR-2, and VEGFR-3. ccij-online.org The results from docking studies suggested that several bicyclo derivatives could interact with these receptors, indicating their potential as anticancer agents. ccij-online.org

Furthermore, the bicyclo[2.2.2]octane structure has been integrated into the frameworks of known anticancer drugs like Imatinib and Vorinostat. nih.gov This approach aims to improve the physicochemical properties and potentially the efficacy of these agents. In another study, a bicyclo[2.2.2]octane-1-carboxylic acid was used as a nonclassical mimetic for benzoic acid in the development of potent and orally active murine double minute 2 (MDM2) inhibitors, which are being investigated as a cancer therapy. acs.org

Additionally, platinum(II) complexes containing a trans-[bicyclo[2.2.2]octane-7R,8R-diamine] ligand have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including HCT-116, HepG-2, and A549. tandfonline.com Some of these water-soluble complexes exhibited potent antitumor effects, in some cases exceeding that of the established chemotherapy drugs cisplatin and oxaliplatin. tandfonline.com

Bicyclic β-Amino Acids in Drug Discovery

Bicyclic β-amino acids, particularly those incorporating the bicyclo[2.2.2]octane skeleton, are of significant interest in drug discovery. acs.orgmdpi.com These conformationally constrained amino acids serve as valuable building blocks for the synthesis of new bioactive compounds. acs.orgresearchgate.net The highly constrained nature of these molecules, with reduced conformational freedom and significant bulkiness, can strongly influence the spatial orientation of appended functional groups and the conformation of adjacent building blocks. acs.org

1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives are prominent examples that have been explored for various applications. acs.org These compounds are considered important precursors for a new generation of bioactive molecules, including antibiotics, enzyme inhibitors, and antitumor agents. acs.org The rigid bicyclic structure of ABOC has been shown to induce reverse turns in peptides, a key structural motif in many biologically active peptides. acs.org

The interest in bicyclic β-amino acids is also driven by their potential intrinsic biological properties and their utility in creating foldamers, which are oligomers that adopt well-defined secondary structures. acs.orgresearchgate.net

Bioisosteric Replacement Strategies in Drug Development

The bicyclo[2.2.2]octane core is increasingly being used as a three-dimensional (3D) bioisostere for the para-substituted phenyl ring in drug development. tandfonline.compharmablock.com Aromatic rings are prevalent in drug molecules but can contribute to poor physicochemical properties such as low solubility and high metabolic turnover. nih.govpharmablock.com Replacing a flat phenyl ring with a saturated, 3D scaffold like bicyclo[2.2.2]octane can lead to significant improvements in a drug candidate's profile. nih.govpharmablock.com

The rationale for this bioisosteric replacement is based on the similar distance between the points of attachment (bridgehead carbons) in the bicyclo[2.2.2]octane scaffold compared to the 1,4-positions of a phenyl ring. pharmablock.com This structural mimicry allows the bicyclic core to maintain a similar orientation of substituents as the phenyl ring it replaces, thus preserving biological activity. pharmablock.comnih.gov

The key advantages of using bicyclo[2.2.2]octane as a phenyl ring bioisostere include:

Improved Solubility: Disrupting the planarity and aromaticity of a molecule can reduce crystal lattice packing and improve aqueous solubility. pharmablock.com However, in the case of Imatinib, replacement of a para-substituted phenyl ring with bicyclo[2.2.2]octane was found to decrease water solubility. nih.govchemrxiv.org

Enhanced Metabolic Stability: The saturated nature of the bicyclo[2.2.2]octane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to an electron-rich phenyl ring. nih.gov For instance, incorporating a bicyclo[2.2.2]octane into the structure of Imatinib increased its metabolic stability in human liver microsomes. nih.gov

Reduced Lipophilicity: Replacing a phenyl group with a bicyclo[2.2.2]octane can lead to a decrease in the calculated lipophilicity (clogP). nih.govchemrxiv.org

CompoundclogPMetabolic Stability (CLint)Water Solubility
Imatinib (phenyl)4.5 nih.govchemrxiv.org28 mg/(min•μL) nih.gov351 μM chemrxiv.org
Imatinib analog (bicyclo[2.2.2]octane)3.6 nih.govchemrxiv.org16 mg/(min•μL) nih.gov113 μM chemrxiv.org

This strategy of bioisosteric replacement has been successfully applied in the development of inhibitors for various targets, demonstrating the utility of the bicyclo[2.2.2]octane scaffold in optimizing the drug-like properties of lead compounds. acs.org

Role in Materials Science and Supramolecular Chemistry

Integration in Polymer Chemistry and Advanced Materials

The incorporation of the bicyclo[2.2.2]octane motif into polymer backbones leads to materials with enhanced thermal stability, solubility, and specific mechanical and optical properties. The rigidity of the BCO cage disrupts chain packing, which can improve solubility and processability without sacrificing thermal performance.

Polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, and high glass transition temperatures (Tg) ranging from 272°C to 355°C. mdpi.com These polymers are often soluble in organic solvents, a significant advantage for processing. mdpi.comacs.org Furthermore, polyimides synthesized from BCO dianhydrides can be colorless and highly transparent, with cutoff wavelengths shorter than 320 nm, making them suitable for optical applications. acs.org

Polymer TypeBCO MonomerKey PropertiesReference
PolyimideBicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydrideHigh thermal stability (>400°C), high Tg (272-355°C), good solubility, optical transparency mdpi.comacs.org
Aramid (Precursor)2,5-dichlorobicyclo[2.2.2]octane-l,4-dicarbonyl chlorideEnables processability of otherwise intractable aramids kpi.ua
Polyester1,4-dicarboxybicyclo[2.2.2]octaneInfluences melting point and enhances thermal/oxidative stability core.ac.uk
Table 1. Properties of Polymers Incorporating the Bicyclo[2.2.2]octane (BCO) Moiety.

Design of Molecular Machines and Rotators with Bicyclo[2.2.2]octane Cores

The symmetrical, cage-like structure of the bicyclo[2.2.2]octane unit makes it an ideal component for the design of molecular-level machines, particularly as a rotator in molecular gyroscopes. nsf.gov Its C3 rotational symmetry and cylindrical shape allow for rapid rotation within a crystalline solid, a key feature of so-called "amphidynamic" materials. ucla.edupnas.org

Researchers have designed and synthesized molecular rotors where a 1,4-disubstituted BCO unit acts as the rotating element, linked to a static part (stator). nih.govnih.gov In these systems, the BCO group can rotate at extremely high frequencies, sometimes on the order of gigahertz (10^9 Hz), with very low activation energies. nih.gov For example, a steroidal molecular rotor incorporating a BCO unit was found to have a rotational activation energy of only 1.15 kcal/mol, which is lower than that of much smaller methyl (1.35 kcal/mol) and methoxy (B1213986) (1.92 kcal/mol) groups within the same molecule. nih.gov In certain crystal structures, the BCO rotator has been observed to have ambient temperature site exchange rates as high as 4.3 × 10^11 s⁻¹. nih.gov

The rotational dynamics are highly dependent on the surrounding crystalline environment. Molecular dynamics calculations have shown that BCO undergoes a phase transition to an orientationally disordered (rotator) phase at around 170 K, in agreement with experimental data. tandfonline.com The low rotational barriers make BCO a superior rotator compared to other units like p-phenylene, which often face higher steric hindrance. pnas.org

Molecular SystemRotational Activation Energy (Ea)Rotational Frequency/RateReference
Steroidal BCO Rotor1.15 kcal/molFaster than methyl and methoxy groups nih.gov
Bis(tritylacetylenyl)BCO1.48 - 2.75 kcal/mol~10¹¹ s⁻¹ at room temperature nih.gov
BODCA-MOF0.5–0.77 kJ/mol (0.12-0.18 kcal/mol)Up to 50 billion rotations per second ucla.edunih.gov
Bis(triphenylsilyl)BCO Gyroscope3.5 kcal/mol~10⁶ s⁻¹ at 300 K pnas.org
Table 2. Rotational Dynamics of Bicyclo[2.2.2]octane (BCO) Cores in Molecular Machines.

Applications in Foldamer Science for Structural Stabilization

In the field of foldamers—artificial oligomers that adopt well-defined secondary structures—the rigid BCO scaffold is used to impose conformational constraints and stabilize specific folding patterns, such as helices. mdpi.com Derivatives like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) are particularly valuable as building blocks for peptidomimetics. nih.govresearchgate.net

The high steric bulk and reduced conformational freedom of the ABOC residue strongly influence the spatial orientation of adjacent functionalities, guiding the oligomer chain into a predictable fold. nih.gov Its incorporation has been shown to successfully stabilize various non-canonical helical structures in peptides and oligoureas, including 11/9-, 12/10-, and 12/14/14-helices. nih.govibmmpeptide.com The bicyclic unit is also compatible with and can stabilize the canonical oligourea helix, a feat not easily achieved with many other cyclic β-amino acids. nih.govresearchgate.net The defined geometry of the BCO core helps to pre-organize the backbone, facilitating the formation of intramolecular hydrogen bonds that are crucial for maintaining the folded structure.

Ligand Design for Metal-Organic Frameworks (MOFs)

Bicyclo[2.2.2]octane derivatives, particularly bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA), are employed as rigid organic linkers or "struts" in the construction of Metal-Organic Frameworks (MOFs). worktribe.com Unlike the more commonly used aromatic linkers (e.g., terephthalic acid), these aliphatic linkers offer distinct advantages. worktribe.comresearchgate.net

The absence of π-conjugation in the BCO core leads to low light absorption, enabling the synthesis of highly transparent MOFs. researchgate.netmdpi.com This is particularly useful for applications involving spectroscopic studies of guest molecules confined within the MOF pores. researchgate.net The three-dimensional and bulky nature of the BCO linker can also reduce the structural flexibility often seen in MOFs with planar linkers, preventing pore collapse upon solvent removal and stabilizing a more permanent porous structure. rsc.org

The use of BODCA as a linker has been shown to create robust frameworks with well-defined pore apertures, suitable for size-exclusion-based separation of molecules like hexane (B92381) isomers. rsc.orgnih.gov Furthermore, the BCO unit within a MOF can act as a molecular rotator, as seen in the BODCA-MOF, where the linkers were observed to spin at billions of rotations per second. ucla.edunih.gov

Quantum Interference Based Single-Molecule Insulators

The bicyclo[2.2.2]octane motif is a cornerstone in the search for single-molecule insulators for molecular electronics. acs.orgchemrxiv.org The electronic transmission through saturated σ-bond systems can be suppressed by destructive quantum interference (QI), and the rigid BCO cage provides an ideal geometry to study and exploit this phenomenon. nih.govacs.org

Theoretical and experimental studies have shown that the conductance of a molecule with a BCO bridge is significantly lower than that of a simple alkane chain of similar length. chemrxiv.org This insulating behavior is a direct result of destructive σ-interference. github.io Research has expanded to include BCO analogues where carbon atoms are systematically replaced with silicon (silicon) and germanium (germanium), exploring a vast chemical space. acs.orgnih.gov A high-throughput screening of 771 different molecules in the BCO class revealed that the majority are highly insulating. acs.orgchemrxiv.org

Interestingly, the all-silicon analogue, bicyclo[2.2.2]octasilane, was identified as an exceptionally effective single-molecule insulator due to strong σ-interference. nih.govacs.org The presence of methyl substituents on silicon atoms was found to be a prerequisite for pronounced destructive interference effects. github.ionih.gov These findings establish the BCO motif as a premier platform for designing molecular components with tailored electronic properties, pushing the boundaries of miniaturization in electronics. acs.orgmpg.de

Catalysis and Stereocontrol

Chiral Catalyst Development using Bicyclo[2.2.2]octan-1-amine Derivatives

The quest for novel and efficient chiral catalysts has led to the exploration of various molecular architectures. Derivatives of this compound have emerged as promising candidates due to their inherent rigidity and well-defined stereochemistry. The development of these catalysts often involves the strategic placement of coordinating functional groups on the bicyclic scaffold to create effective chiral pockets around a metal center or to function as organocatalysts.

One notable example is the use of cis-2,5-diaminobicyclo[2.2.2]octane as a chiral scaffold. nih.gov This diamine can be synthesized in enantiopure form and serves as a versatile building block for "salen" type ligands. nih.gov Condensation of the (1R,2R,4R,5R)-enantiomer with various salicylaldehydes yields imine derivatives that are excellent ligands for a range of transition metals. nih.gov The advantage of this system lies in its tunability; by modifying the substituents on the salicylaldehyde (B1680747) component, the steric and electronic properties of the resulting metal complex can be fine-tuned to optimize its catalytic performance. nih.gov

Another significant advancement in this area is the development of catalysts from 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC). acs.org This highly constrained bicyclic β-amino acid, with its sterically hindered bridgehead primary amine, serves as a unique chiral building block. acs.org From ABOC, the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO) has been synthesized and investigated in chiral catalytic systems. acs.org The double reductive condensation of DABO with different aldehydes has led to the creation of new chiral ligands. acs.org

Furthermore, the bicyclo[2.2.2]octane framework has been incorporated into cyclopentadienyl (B1206354) (Cp) ligands for rhodium complexes. bohrium.com A new class of C₂-symmetric chiral bridged-ring-fused Cp ligands has been prepared, leading to the development of novel chiral CpRh(I) complexes. bohrium.com Structural analysis of these catalysts reveals a unique chiral pocket that is vertically extended, which may contribute to their high catalytic efficiency in certain reactions. bohrium.com

Asymmetric Induction in Organic Transformations

Catalysts derived from this compound and its analogues have demonstrated remarkable efficacy in inducing asymmetry in a wide array of organic reactions. The well-defined chiral environment created by these catalysts effectively controls the facial selectivity of approaching substrates, leading to high enantioselectivities.

For instance, salen-metal complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane have been successfully employed in several asymmetric transformations. nih.gov A cobalt(II)-salen complex, where the ligand was tuned by introducing a methoxy (B1213986) substituent, showed enhanced catalytic efficiency in the asymmetric cyclopropanation of 1,1-disubstituted alkenes. nih.gov Copper(I) complexes with ligands derived from the reduced (secondary amine) form of the salen ligand have proven to be highly efficient catalysts for the asymmetric Henry (nitroaldol) condensation. nih.gov Additionally, chromium(II) and chromium(III) complexes of these bicyclooctane-salen ligands have been used to catalyze the enantioselective Nozaki-Hiyama-Kishi allylation of aromatic aldehydes and the hetero-Diels-Alder cycloaddition to form dihydropyranones. nih.gov A proposed reaction model suggests that the substrate coordinates to the metal in a way that one face is blocked by an aryl ring of the salen ligand, leaving the other face open for attack, thus ensuring a consistent and predictable stereochemical outcome. nih.gov

Derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have also been pivotal in achieving high levels of asymmetric induction. acs.org Tripeptides containing the ABOC scaffold have been utilized as catalysts in the aldol (B89426) reaction, affording the corresponding aldol products with high enantioselectivity. acs.org Furthermore, chiral ligands synthesized from the 1,2-diaminobicyclo[2.2.2]octane (DABO) derivative have demonstrated their effectiveness in the copper-catalyzed asymmetric Henry reaction. acs.org

The following table summarizes the performance of some of these catalysts in various asymmetric transformations:

Catalyst TypeReactionSubstrate ScopeEnantiomeric Excess (ee)
Cobalt(II)-salen from cis-2,5-diaminobicyclo[2.2.2]octaneAsymmetric Cyclopropanation1,1-disubstituted alkenesHigh
Copper(I)-salen (reduced) from cis-2,5-diaminobicyclo[2.2.2]octaneAsymmetric Henry CondensationVarious aldehydes and nitroalkanesExcellent
Chromium(II)-salen from cis-2,5-diaminobicyclo[2.2.2]octaneNozaki-Hiyama-Kishi AllylationAromatic aldehydesGood to Excellent
Chromium(III)-salen from cis-2,5-diaminobicyclo[2.2.2]octaneHetero-Diels-Alder CycloadditionAldehydes and dienesHigh
ABOC-containing tripeptidesAldol ReactionVarious aldehydes and ketonesHigh
DABO-derived ligands with CopperAsymmetric Henry ReactionVarious aldehydes and nitroalkanesHigh

Organocatalysis in Stereoselective Reactions

The use of small organic molecules as catalysts, known as organocatalysis, has become a powerful tool in asymmetric synthesis. This compound derivatives have been successfully employed in this context, leveraging their rigid chiral structures to induce stereoselectivity without the need for a metal center.

A notable example is the covalent organocatalysis of the aldol reaction using tripeptides that incorporate the 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) scaffold. acs.org These peptide-based catalysts have provided a range of aldol products with high enantioselectivity. acs.org The constrained nature of the ABOC residue within the peptide is thought to play a crucial role in creating a well-defined active site that directs the stereochemical outcome of the reaction. acs.org

In a different approach, chiral secondary amines have been used to catalyze a highly regio- and stereoselective formal [4+2] cycloaddition reaction between cyclohexenylidenemalononitriles and α,β-unsaturated aldehydes. rsc.org This process leads to the formation of complex bridged bicyclo[2.2.2]octane architectures with excellent enantioselectivities (up to 98% ee) and high diastereoselectivities (>19:1 d.r.). rsc.org

Furthermore, an aminocatalytic strategy has been developed for the synthesis of highly enantiomerically enriched uracil (B121893) derivatives that bear a bicyclo[2.2.2]octane scaffold. bohrium.com This reaction cascade involves two consecutive Diels-Alder cycloadditions, initiated by the reaction of 1,3,6-trimethyl-5-formyluracil with α,β-unsaturated aldehydes in the presence of a chiral aminocatalyst. bohrium.com The use of 2-(diphenylmethyl)pyrrolidine as the catalyst was found to be crucial for achieving excellent stereoselectivity. bohrium.com

These examples highlight the versatility of the bicyclo[2.2.2]octane framework in designing purely organic catalysts for stereoselective transformations, as summarized in the table below.

Organocatalyst TypeReactionKey FeaturesEnantiomeric Excess (ee)
ABOC-containing tripeptidesAldol ReactionCovalent catalysisHigh
Chiral secondary amineFormal [4+2] CycloadditionConstruction of bicyclo[2.2.2]octane coreUp to 98%
2-(Diphenylmethyl)pyrrolidineDiels-Alder CascadeSynthesis of uracil-bicyclo[2.2.2]octane hybridsExcellent

Transition Metal Catalyzed Transformations Involving Bicyclo[2.2.2]octane Derivatives

The synergy between the unique structural features of bicyclo[2.2.2]octane derivatives and the catalytic prowess of transition metals has led to the development of highly effective catalytic systems for a variety of transformations. The bicyclic framework serves as a robust chiral ligand that modulates the reactivity and selectivity of the metal center.

As previously mentioned, salen-type ligands derived from cis-2,5-diaminobicyclo[2.2.2]octane have been used to create a range of catalytically active transition metal complexes. nih.gov These include cobalt(II) for cyclopropanation, copper(I) for the Henry reaction, and chromium(II) and (III) for allylation and hetero-Diels-Alder reactions, respectively. nih.gov The defined geometry of the bicyclic diamine is instrumental in transmitting chiral information to the catalytic center. nih.gov

In the realm of C-H activation, chiral bicyclo[2.2.2]octane-fused cyclopentadienyl (Cp) ligands have been synthesized and complexed with rhodium. bohrium.com These chiral CpRh(I) complexes have been successfully applied to the asymmetric C-H activation reaction of N-methoxybenzamides with quinones, producing chiral hydrophenanthridinones in good yields and with up to 99% ee. bohrium.com

Chiral diene ligands based on the bicyclo[2.2.2]octadiene skeleton have also been developed and applied in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated ketones. researchgate.net These C₂-symmetric dienes, when complexed with rhodium, exhibit high catalytic activity and induce high enantioselectivity (up to 99% ee) in the addition to both cyclic and linear enones. researchgate.net

A patented process also describes a novel synthetic route to 1,4-disubstituted bicyclo[2.2.2]octanes from 1,4-dimethylene cyclohexane (B81311) using an oxidizing agent in the presence of a transition metal catalyst. google.com This method represents a significant transition metal-catalyzed chemical transformation that allows for the efficient production of a variety of useful compounds featuring the bicyclo[2.2.2]octane core. google.com

The table below provides an overview of these transition metal-catalyzed transformations.

Metal/Ligand SystemReaction TypeKey OutcomeEnantiomeric Excess (ee)
Co(II)/cis-diaminobicyclo[2.2.2]octane-salenCyclopropanationEfficient asymmetric catalysisHigh
Cu(I)/cis-diaminobicyclo[2.2.2]octane-salen (reduced)Henry ReactionExcellent efficiencyHigh
Cr(II)/Cr(III)/cis-diaminobicyclo[2.2.2]octane-salenAllylation / Hetero-Diels-AlderEnantioselective C-C bond formationHigh
Rh(I)/Chiral bicyclo[2.2.2]octane-fused CpAsymmetric C-H ActivationSynthesis of chiral hydrophenanthridinonesUp to 99%
Rh(I)/Chiral bicyclo[2.2.2]octadieneAsymmetric 1,4-AdditionHigh catalytic activity and selectivityUp to 99%

Computational and Theoretical Studies

Molecular Modeling of Target-Ligand Interactions

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane framework makes it an attractive scaffold in medicinal chemistry, particularly as a bioisostere for the para-phenyl group. pharmablock.com Molecular modeling plays a crucial role in understanding how this scaffold interacts with biological targets. The defined spatial arrangement of substituents on the rigid cage-like structure allows for predictable interactions with receptor binding sites. This conformational rigidity is advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target.

Force-field computations and other molecular modeling techniques are used to study the binding of bicyclo[2.2.2]octane derivatives to various hosts and biological receptors. For instance, studies have investigated the interactions between derivatives like 1,4-di-R-bicyclo[2.2.2]octanes and cyclodextrins in both the gas phase and aqueous solutions. rsc.org These models help predict the penetration depth of the guest molecule into the cyclodextrin cavity and the stoichiometry of the resulting complex. rsc.org By replacing flat aromatic rings with the Bicyclo[2.2.2]octane motif, medicinal chemists aim to improve physicochemical properties such as aqueous solubility and metabolic stability while maintaining or enhancing biological activity, a process guided and rationalized by computational modeling. pharmablock.com

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of chemical reactions involving bicyclo[2.2.2]octane structures. These calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and final products.

For example, in the formation of related 4-aminobicyclo[2.2.2]octan-2-ones, computational methods can help distinguish between different proposed reaction pathways. mdpi.com One possible mechanism involves an initial reaction to form an enammonium salt, which then undergoes a Diels-Alder reaction. mdpi.com An alternative pathway could involve an amine-catalyzed self-Diels-Alder reaction of α,β-unsaturated ketones to form a cyclohexanone intermediate, which then cyclizes. mdpi.com By calculating the energies of the intermediates and transition states for each proposed step, researchers can determine the most likely reaction mechanism. Similar computational approaches, such as Density Functional Theory (DFT), have been used to study the mechanisms of photochemical denitrogenation of related bicyclic azoalkanes to understand the formation of strained bicyclic compounds. researchgate.net These studies provide insights into the stepwise versus concerted nature of reactions and the factors controlling stereoselectivity. researchgate.net

Electronic Structure Analysis and Conformational Behavior

The bicyclo[2.2.2]octane framework is characterized by its exceptional conformational rigidity, which stems from the three fused rings that lock the structure into a fixed boat-shaped conformation. This rigidity is a key feature that influences its chemical and physical properties.

Computational studies on the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) provide significant insight into the electronic structure and conformational properties of this class of molecules. Quantum-chemical calculations using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been employed to determine its geometric parameters. researchgate.net These calculations provide precise values for bond lengths and angles, which are in good agreement with experimental data from X-ray and neutron diffraction. researchgate.net Conformational analysis of related azabicyclic diamines using DFT has shown that chair-like conformations are generally more stable than boat-like orientations of the rings. montclair.edu The inherent strain and the specific spatial arrangement of functional groups within these bridged systems are crucial factors that dictate their reactivity and are thoroughly analyzed through computational models.

Table 1: Calculated Geometric Parameters of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an analogue for the Bicyclo[2.2.2]octane scaffold. researchgate.net
ParameterDFT/cc-pVQZMP2/6-31G(d)Experimental (Gas Electron Diffraction)
C–N Bond Length (Å)1.4691.4711.472 ± 0.007
C–C Bond Length (Å)1.5611.5541.562 ± 0.009
C–H Bond Length (Å)1.0911.0961.110 ± 0.012
C–N–C Angle (°)109.9110.3110.2 ± 0.4
N–C–C Angle (°)109.0108.5108.7 ± 0.4

Prediction of Quantum Interference Effects in Molecular Systems

The unique σ-conjugated framework of the bicyclo[2.2.2]octane motif has led to its investigation in the field of molecular electronics, specifically for its potential to exhibit destructive quantum interference. nih.govchemrxiv.org This phenomenon can suppress the electronic transmission through a molecule, making it a candidate for a single-molecule insulator. nih.govchemrxiv.org

Advanced Structural Characterization and Spectroscopic Analysis in Research

Crystallographic Studies of Bicyclo[2.2.2]octan-1-amine Derivatives

X-ray crystallography offers definitive, atomic-level insight into the solid-state structure of molecules, providing precise bond lengths, angles, and conformational details. While the crystal structure of the parent this compound is not widely reported, numerous studies on its derivatives and closely related bicyclo[2.2.2]octane systems have been published, revealing key structural features of this rigid cage system.

Derivatives such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been studied to understand their use as constrained scaffolds in foldamers. acs.org The bicyclo[2.2.2]octane unit in these molecules enforces a highly constrained conformation, which significantly influences the spatial arrangement of appended functional groups. acs.org

Crystallographic analysis of related compounds like bicyclo[2.2.2]octane-1,4-diol has been performed to confirm its structure. justia.com Similarly, the crystal structure of 1,4-diazabicyclo[2.2.2]octane (DABCO), an analog where the bridgehead carbon is replaced by nitrogen, has been extensively studied, both in its free form and as protonated salts. uni-regensburg.de For instance, the structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate has been determined at different temperatures, showing an orthorhombic unit cell at room temperature. uni-regensburg.de These studies on analogous structures provide a reliable model for the expected geometry of the this compound cage.

Geometric parameters derived from crystallographic studies of various bicyclo[2.2.2]octane derivatives show remarkable consistency, highlighting the rigidity of the scaffold. Key parameters from a representative derivative are often compared to other bioisosteres of the phenyl ring. nih.gov

Table 1: Representative Crystallographic Parameters for a Bicyclo[2.2.2]octane System

Parameter Description Typical Value (Å or °)
C1-C2 Bond Length Length of the bridge-to-bridgehead bond ~1.54 Å
C2-C3 Bond Length Length of the ethano bridge C-C bond ~1.53 Å
C1-C7-C4 Angle Angle within the bicyclic cage ~109.5°

Note: Data are generalized from typical bicyclic alkane structures and derivatives. Precise values vary with substitution.

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Applications in Elucidating Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the structural elucidation of this compound derivatives in solution and the gas phase.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of bicyclo[2.2.2]octane derivatives. The high symmetry of the parent C₈H₁₅N molecule results in a relatively simple spectrum. In ¹H NMR, the bridgehead proton (at C4) and the protons on the three equivalent ethylene bridges give rise to distinct signals. For the hydrochloride salt of this compound, characteristic proton signals are observed. chemicalbook.com The configuration and conformation of substituted derivatives, such as cis- and trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid, have been established using NMR, where the coupling constants (J-values) between adjacent protons are critical for determining their dihedral angles and relative stereochemistry. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of novel derivatives. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of molecular formulas. mdpi.com Fragmentation patterns observed in the mass spectrum offer valuable structural information. For the bicyclo[2.2.2]octane core, characteristic fragmentation pathways involve the cleavage of the ethano bridges. The introduction of substituents provides additional fragmentation routes that can be used to map the connectivity of the molecule. For instance, in studies of related quinuclidone systems, mass spectrometry has been used not only for structural identification but also to estimate gas-phase basicity through collision-induced dissociation experiments. wikipedia.org

Vibrational Spectroscopy (Infrared, Raman) for Conformational Analysis and Functional Group Characterization

For this compound, the IR and Raman spectra are dominated by vibrations of the amine group and the hydrocarbon cage.

N-H Vibrations: The primary amine group gives rise to characteristic N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region of the IR spectrum. nih.gov N-H bending modes are also observable at lower frequencies.

C-H Vibrations: C-H stretching modes of the methylene groups in the cage structure are expected just below 3000 cm⁻¹.

C-N and C-C Vibrations: The C-N stretching vibration and the various C-C stretching and bending modes of the bicyclic skeleton occur in the fingerprint region (below 1500 cm⁻¹).

A detailed vibrational analysis of the highly symmetric and closely related molecule 1,4-diazabicyclo[2.2.2]octane (DABCO) has been performed using FT-IR and FT-Raman spectroscopy, supported by quantum-chemical calculations. researchgate.net The study provides a thorough assignment of skeletal modes, which serve as an excellent reference for interpreting the spectra of this compound. The rigidity of the cage structure means that the vibrational frequencies are well-defined and sensitive to changes in substitution.

Table 2: Key Vibrational Modes for this compound (Predicted based on Analogs)

Vibrational Mode Approximate Frequency Range (cm⁻¹) Spectroscopic Activity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 IR, Raman
C-H Stretch 2850 - 2960 IR, Raman
N-H Bend (scissoring) 1590 - 1650 IR
CH₂ Bend (scissoring) ~1460 IR, Raman
C-N Stretch 1000 - 1250 IR, Raman

Computational Spectroscopy (e.g., Calculated Vibrational Frequencies, Rotational Constants)

Computational chemistry provides powerful tools to predict and interpret spectroscopic data, offering insights that can be difficult to obtain from experiments alone. Methods like Density Functional Theory (DFT) are widely used to calculate molecular structures, vibrational frequencies, and other spectroscopic properties.

For molecules like this compound, computational models can:

Predict Vibrational Spectra: Calculated IR and Raman frequencies can be used to assign experimental spectra, especially in the complex fingerprint region. Such calculations have been successfully applied to DABCO, where different computational methods (DFT, MP2) and basis sets were used to achieve good agreement with experimental data. researchgate.net

Determine Energetics: Computational studies have been used to calculate the N-O bond dissociation enthalpies in related bridgehead bicyclic amine N-oxides, such as quinuclidine N-oxide. nih.gov These calculations help in understanding the chemical reactivity and stability of such compounds.

Analyze Molecular Orbitals: Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the electronic properties and reactivity of the molecule. nih.gov

By combining experimental measurements with high-level computations, a comprehensive understanding of the structural, vibrational, and electronic properties of this compound and its derivatives can be achieved, facilitating their application in various fields of chemical science.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Methodologies

The demand for structurally diverse bicyclo[2.2.2]octane derivatives for various applications has spurred the development of new and more efficient synthetic strategies. A key focus is on asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for pharmaceutical applications.

Future research in this area is centered on several key approaches:

Catalytic Asymmetric Reactions: A significant trend is the move towards metal-free, organocatalytic methods. For instance, a tandem reaction has been developed for the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under mild, metal-free conditions. researchgate.net Chiral oxazaborolidinium catalysts have also been employed in asymmetric Diels-Alder reactions to construct the core bicyclo[2.2.2]octane framework, providing an alternative route to chiral diene ligands. acs.org

Domino and Cascade Reactions: These reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and sustainability by reducing the number of steps and purification procedures. ccspublishing.org.cn A triethylamine-promoted domino reaction has been successfully used to synthesize novel polycyclic spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives with high diastereoselectivity. acs.org Similarly, an aminocatalytic, doubly cycloadditive reaction cascade has been developed to create uracil (B121893) derivatives featuring the bicyclo[2.2.2]octane scaffold as single diastereoisomers with excellent enantioselectivity. bohrium.com

Biomimetic Approaches: Inspired by natural processes, researchers are exploring biomimetic Diels-Alder reactions to construct the bicyclo[2.2.2]diazaoctane core found in many complex indole (B1671886) alkaloids. nih.govrsc.org These strategies often aim to replicate proposed biosynthetic pathways, offering a concise and elegant way to access complex natural product scaffolds. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Bicyclo[2.2.2]octane Scaffolds
MethodologyKey FeaturesAdvantagesReference
Asymmetric Diels-Alder ReactionUses chiral oxazaborolidinium catalysts to construct the bicyclo[2.2.2]octane framework.Provides enantioselective synthesis of chiral ligands. acs.org
Domino ReactionTriethylamine-promoted reaction of 1,3-indanediones with 3-methyleneoxindoles.High diastereoselectivity; constructs complex polycyclic systems in one pot. acs.org
Aminocatalytic Cascade ReactionTwo consecutive Diels-Alder cycloadditions involving uracil derivatives.Excellent enantioselectivity and diastereoselectivity; metal-free. bohrium.com
Biomimetic Diels-Alder ReactionMimics the proposed natural synthesis of the bicyclo[2.2.2]diazaoctane core.Concise route to complex natural product cores. nih.gov

Design of Advanced Functional Materials with Tunable Properties

The rigid and well-defined geometry of the bicyclo[2.2.2]octane framework makes it an excellent building block for the rational design of advanced functional materials. Its derivatives are being explored for applications ranging from molecular machinery to porous crystalline solids.

Molecular Rotors and Machines: The bicyclo[2.2.2]octane cage can act as a rotator in the solid state. For example, 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane has been synthesized to create a crystalline array of molecular rotors. acs.org These molecules exhibit distinct, ultra-fast gigahertz rotational frequencies at room temperature, making them some of the fastest engineered molecular machines to date. acs.org

Metal-Organic Frameworks (MOFs): Bicyclo[2.2.2]octane dicarboxylates are used as aliphatic linkers in the construction of MOFs. mdpi.com These linkers, being similar in length and geometry to common aromatic linkers like terephthalate, allow for fine-tuning of pore size and modification of host-guest interactions within the framework. MOFs built with these aliphatic struts can exhibit unique properties, such as high transparency in the UV/vis spectrum, which is beneficial for optical applications. mdpi.com

Bioisosteres in Materials Science: The concept of bioisosterism, replacing a functional group with another that has similar physical or chemical properties, is being extended from medicinal chemistry to materials science. The 2-oxabicyclo[2.2.2]octane core, a close structural analog of bicyclo[2.2.2]octane, has been proposed as a saturated bioisostere for the para-substituted phenyl ring. nih.gov This substitution can improve physicochemical properties like aqueous solubility while maintaining the desired three-dimensional geometry, opening avenues for new materials with enhanced characteristics. nih.gov

Development of Next-Generation Therapeutic Agents Targeting Undiscovered Biological Pathways

The bicyclo[2.2.2]octan-1-amine scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. Its rigid nature helps to pre-organize appended functional groups in a specific three-dimensional orientation, leading to high binding affinity and selectivity. This makes it an ideal starting point for designing novel therapeutic agents.

Future research is focused on leveraging this scaffold to target novel or challenging biological pathways:

Enzyme and Receptor Modulation: Derivatives of this compound are being investigated as potent enzyme inhibitors and receptor modulators. For example, azabicyclo[2.2.2]octane sulfonamides have been designed as a new class of highly selective inhibitors for presenilin-1 (PSEN-1) γ-secretase, a key enzyme implicated in Alzheimer's disease and certain cancers. ucl.ac.uk Other derivatives have shown potential as α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) partial agonists for treating cognitive disorders. nih.gov

Targeting Protein-Protein Interactions (PPIs): The rigid bicyclo[2.2.2]octane skeleton can serve as a template to mimic key structural motifs involved in PPIs, which are often difficult to target with traditional small molecules. Researchers have designed bicyclo[2.2.2]octanes that mimic the key leucine (B10760876) residues of the steroid receptor coactivator (SRC) protein, aiming to block its interaction with nuclear hormone receptors, a critical step in many signaling pathways. nih.gov

Novel Antimicrobial and Antiviral Agents: The bicyclo[2.2.2]octane core is being incorporated into new molecular architectures to combat infectious diseases. Fused bicyclo[2.2.2]octenes have been designed and evaluated as a potential scaffold for non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease, a critical enzyme for viral replication. nih.govnih.gov Additionally, other derivatives have shown promising activity against tropical diseases caused by Plasmodium falciparum and Trypanosoma brucei rhodesiense. nih.gov

Table 2: Therapeutic Targets of Emerging Bicyclo[2.2.2]octane Derivatives
Derivative ClassBiological TargetPotential Therapeutic AreaReference
Azabicyclo[2.2.2]octane sulfonamidesPresenilin-1 (PSEN-1) γ-secretaseAlzheimer's disease, T-cell acute lymphoblastic leukemia (T-ALL) ucl.ac.uk
Azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes]α7 nicotinic acetylcholine receptor (α7 nAChR)Cognitive disorders (e.g., Schizophrenia) nih.gov
Fused bicyclo[2.2.2]octenesSARS-CoV-2 3CLpro Main ProteaseCOVID-19 nih.govnih.gov
4-Aminobicyclo[2.2.2]octane derivativesPlasmodium falciparum, Trypanosoma b. rhodesienseMalaria, African trypanosomiasis nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating the design and synthesis of molecules like this compound. Machine learning (ML) and deep learning (DL) algorithms can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures.

Emerging applications in the context of bicyclo[2.2.2]octane research include:

Predictive Modeling: AI models, such as Graph Neural Networks (GNNs) and Artificial Neural Networks (ANNs), can be trained to predict the biological activity, toxicity, and physicochemical properties of novel this compound derivatives before they are synthesized. mdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources. For example, AI tools can predict drug-protein interactions, helping to identify potential new biological targets for this scaffold. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By using the bicyclo[2.2.2]octane scaffold as a starting point, these algorithms can explore a vast chemical space to generate novel derivatives with optimized activity against a specific biological target. nih.gov

Synthetic Route Prediction: AI tools are being developed to plan and optimize synthetic pathways. thieme-connect.com For a complex target molecule containing the bicyclo[2.2.2]octane core, these programs can suggest the most efficient sequence of reactions, identify potential challenges, and even recommend optimal reaction conditions, significantly streamlining the synthetic process.

Sustainability and Green Chemistry Aspects in this compound Synthesis and Applications

In line with the growing emphasis on environmental responsibility, future research on this compound will increasingly focus on sustainability. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. mlsu.ac.in

Key areas of development include:

Atom-Efficient Reactions: The use of multicomponent reactions (MCRs) and domino/cascade reactions represents a powerful green chemistry strategy. ccspublishing.org.cn By combining several synthetic steps into a single operation, these methods maximize the incorporation of starting materials into the final product, reduce solvent use, and simplify purification. ccspublishing.org.cn

Catalytic Alternatives: There is a strong push to replace traditional stoichiometric reagents, which often generate large amounts of waste, with cleaner catalytic alternatives. ccspublishing.org.cn The development of organocatalysts and efficient, recyclable metal-based catalysts for the synthesis of bicyclo[2.2.2]octane derivatives is a major research focus.

Benign Solvents and Conditions: Future synthetic methods will aim to use environmentally benign solvents (such as water or ethanol) and conduct reactions at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in For example, the synthesis of bicyclic ortho-aminocarbonitrile derivatives using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst can be performed smoothly at room temperature. ccspublishing.org.cn

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.